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Compound of Interest

Compound Name:
Ethyloctahydropyrrolo[3,4-

c]pyrrole-3a-carboxylate

Cat. No.: B11818200

Get Quote

Executive Summary & Structural Biology Context
The Histamine H4 Receptor (H4R) is a G-protein coupled receptor (GPCR) predominantly

expressed in hematopoietic cells (eosinophils, mast cells, T-cells). Unlike the H1R (allergy) or

H2R (gastric acid), the H4R modulates chemotaxis and cytokine release, making it a prime

target for pruritus, asthma, and rheumatoid arthritis.

Critical Challenge: High sequence homology between H3R and H4R (approx. 37% overall,

higher in the binding pocket) necessitates precise scaffold design to achieve selectivity.

Pharmacophore & Binding Mode
Rational design relies on anchoring the ligand within the orthosteric binding pocket.

Asp94 (TM3): The primary anchor. Forms a salt bridge with the protonated amine of the

ligand (mimicking the histamine ethylamine tail).

Glu182 (TM5): A key residue for selectivity.[1] Interacts with the distal part of the ligand;

variations here distinguish H4R from H3R.
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Biased Signaling: The "standard" antagonist JNJ-7777120 is actually a functionally selective

ligand—it acts as an inverse agonist for G

signaling but a partial agonist for

-arrestin recruitment. This nuances the definition of "efficacy" in screening campaigns.

Primary Scaffold Classes
Scaffold Class

Representative
Ligand

Key Structural
Features

Mechanism

Indole-carboxamides JNJ-7777120

Indole core, carbonyl

linker, basic

piperazine tail.

G

Inverse Agonist /

-arr Partial Agonist

Aminopyrimidines JNJ-39758979
2,4-diaminopyrimidine

core. Highly modular.

Potent Antagonist

(Clinical Candidate)

Quinazolines VUF-8430
Bicyclic, often inverse

agonists.
Inverse Agonist

Pyrrolopyrimidines A-943931
Fused bicyclic system,

improved solubility.
Selective Antagonist

Detailed Synthetic Protocols
Protocol A: The "Benchmark" Synthesis (Indole-
Carboxamide Scaffold)
Target Compound: JNJ-7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine)

Rationale: This is the reference compound for all H4R biological assays. Its synthesis is a

straightforward amide coupling, making it an ideal starting point for validating assay setups.

Reagents & Materials
Starting Material A: 5-Chloro-1H-indole-2-carboxylic acid (CAS: 10517-21-2)

Starting Material B: 1-Methylpiperazine (CAS: 109-01-3)
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Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt

(Hydroxybenzotriazole).

Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow
Activation: Dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M

concentration) under nitrogen atmosphere.

Coupling Agent Addition: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature

(RT) for 30 minutes to form the active ester. Note: HOBt suppresses racemization and

improves yield.

Amine Addition: Add 1-Methylpiperazine (1.2 eq) followed by DIPEA (2.0 eq).

Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS for the disappearance of the acid

(M-H: 194) and appearance of product (M+H: 278).

Workup: Dilute with Ethyl Acetate. Wash sequentially with saturated NaHCO

(removes unreacted acid), water, and brine. Dry over Na

SO

.

Purification: Flash column chromatography (SiO

). Eluent: DCM:MeOH:NH

OH (90:10:1). The basic tail requires ammoniated eluent to prevent streaking.

Protocol B: The "Clinical" Synthesis (Aminopyrimidine
Scaffold)
Target Compound: Analogue of JNJ-39758979 Rationale: Aminopyrimidines offer superior oral

bioavailability and metabolic stability compared to indoles. This route utilizes nucleophilic
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aromatic substitution (

).

Step-by-Step Workflow
Scaffold Formation: Start with 2-amino-4,6-dichloropyrimidine.

First Displacement (C4 Position): React with an alkyl amine (e.g., isopropylamine) or

introduce an alkyl group via Negishi coupling if C-C bond is required. For JNJ-39758979, the

C6 position carries an isopropyl group (often installed early or present in starting material like

2-amino-4-chloro-6-isopropylpyrimidine).

Second Displacement (C4 Position):

Dissolve the chloropyrimidine intermediate in n-butanol or dioxane.

Add (R)-3-amino-1-Boc-pyrrolidine (1.2 eq) and DIPEA (2.5 eq).

Heat to 100°C (microwave irradiation preferred for 30 min) or reflux for 12 hours.

Deprotection: Treat the Boc-protected intermediate with TFA/DCM (1:4) at RT for 1 hour to

expose the secondary amine.

Free Base Generation: Neutralize with basic resin (Amberlyst A-21) or aqueous NaOH to

obtain the bioactive free base.

Visualization of Synthetic Logic & Signaling
Figure 1: Synthetic Pathways for Key H4R Scaffolds
This diagram contrasts the convergent amide coupling of the indole series with the sequential

substitution of the pyrimidine series.
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Indole-Carboxamide Route (JNJ-7777120)
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Caption: Comparison of convergent amide coupling (Indoles) vs. linear sequential substitution

(Pyrimidines).

Figure 2: Biased Signaling & Pharmacological Profiling
Understanding the functional selectivity of your synthesized scaffold is crucial. JNJ-7777120

recruits

-arrestin despite blocking G-protein signaling.[2][3]
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Caption: H4R Functional Selectivity. Ligands must be profiled for both G-protein and Arrestin

pathways to avoid paradoxical effects.

Medicinal Chemistry Optimization (SAR)
When optimizing the scaffold, focus on these three regions:

The Basic Core (The Anchor):

Must contain a protonatable nitrogen (pKa 8–9) to interact with Asp94.
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Optimization: Methylpiperazine (JNJ-7777120) vs. 3-aminopyrrolidine (JNJ-39758979).

The pyrrolidine often improves potency due to better steric fit in the hydrophobic pocket

surrounding Asp94.

The Linker/Central Core:

Indole vs. Pyrimidine.[1]

Optimization: The indole NH acts as a hydrogen bond donor.[1] In pyrimidines, the 2-

amino group serves this function. Rigidity here is key to holding the "Anchor" and "Tail" in

the correct orientation.

The Hydrophobic Tail (Selectivity Filter):

Interacts with Glu182 and Phe169.

Optimization: 5-Chloro-indole (JNJ-7777120) provides a halogen bond and hydrophobic

bulk. In pyrimidines, the C6-isopropyl or phenyl group fills this lipophilic pocket. Bulky

groups here often increase selectivity against H3R.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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